molecular formula C19H16N6O2 B6021914 3-(2-hydroxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide

3-(2-hydroxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B6021914
M. Wt: 360.4 g/mol
InChI Key: JATCQZHEFAXONM-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a hydroxyphenyl group, an imidazolylpyridinyl moiety, and a pyrazole carboxamide core, making it a versatile candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the hydroxyphenyl and imidazolylpyridinyl intermediates, which are then coupled with a pyrazole carboxamide precursor. Common synthetic methodologies include:

    Condensation Reactions: These are used to form the imidazolylpyridinyl moiety.

    Intramolecular Cyclizations: These reactions help in constructing the pyrazole ring.

    Multicomponent Reactions: These are employed to assemble the final compound by combining various intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyphenyl group to form quinones.

    Reduction: This can reduce the imidazolylpyridinyl moiety to its corresponding amine.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various alkyl or aryl groups into the pyrazole ring.

Scientific Research Applications

3-(2-hydroxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidines: These compounds share the imidazole and pyridine moieties.

    Substituted Imidazoles: These compounds have similar structural features and functional groups.

Uniqueness

What sets 3-(2-hydroxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-hydroxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2/c26-17-6-2-1-5-14(17)15-10-16(24-23-15)19(27)22-11-13-4-3-7-21-18(13)25-9-8-20-12-25/h1-10,12,26H,11H2,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATCQZHEFAXONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NCC3=C(N=CC=C3)N4C=CN=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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